molecular formula C14H13Cl2NO B12684753 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline CAS No. 83732-65-4

5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline

Cat. No.: B12684753
CAS No.: 83732-65-4
M. Wt: 282.2 g/mol
InChI Key: MKTVSZPMNSBCOA-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group and a chlorophenoxy group attached to a dimethylaniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline typically involves the reaction of 5-chloro-2-(4-chlorophenoxy)aniline with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chloro groups in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its effects on biological systems.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(4-chlorophenoxy)phenol
  • 5-Chloro-2-(2,4-dichlorophenoxy)phenol

Comparison

Compared to similar compounds, 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline is unique due to its specific structural features, such as the presence of both chloro and chlorophenoxy groups attached to a dimethylaniline core. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

CAS No.

83732-65-4

Molecular Formula

C14H13Cl2NO

Molecular Weight

282.2 g/mol

IUPAC Name

5-chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline

InChI

InChI=1S/C14H13Cl2NO/c1-17(2)13-9-11(16)5-8-14(13)18-12-6-3-10(15)4-7-12/h3-9H,1-2H3

InChI Key

MKTVSZPMNSBCOA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)Cl)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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